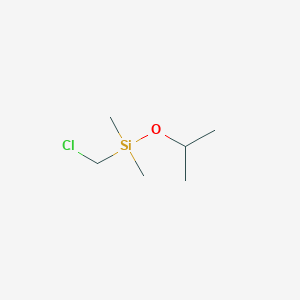
1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE
Übersicht
Beschreibung
DL-Dimyristoylphosphatidylcholin ist ein synthetisches Phospholipid, das in Liposomen und Lipiddoppelschichten zur Untersuchung biologischer Membranen eingesetzt wird . Es ist eine Art von Phosphatidylcholin, eine Klasse von Phospholipiden, die Cholin als Kopfgruppe enthalten . Diese Verbindung wird häufig in kommerziellen Arzneimittelpräparaten verwendet, um Arzneimittel zur Injektion zu solubilisieren .
Wirkmechanismus
- The hydrophilic outer portion of the micelle facilitates drug solubility while protecting the hydrophobic core .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
As a phospholipid, Dimyristoylphosphatidylcholine, DL- can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hydrophilic outer portion . This allows increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract .
Cellular Effects
Dimyristoylphosphatidylcholine, DL- is a water-soluble phospholipid used to solubilize drugs for injection . It forms a micelle with a hydrophobic core to contain lipophilic drugs, maintaining a hydrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract .
Molecular Mechanism
The mechanism of action of Dimyristoylphosphatidylcholine, DL- involves the formation of a micelle with a hydrophobic core to contain lipophilic drugs . This allows the drug to be solubilized and transported in the aqueous environment of the blood or gastrointestinal tract .
Temporal Effects in Laboratory Settings
It is known that it is used to solubilize drugs for injection .
Dosage Effects in Animal Models
It is known that it is used to solubilize drugs for injection .
Metabolic Pathways
It is known that it is used to solubilize drugs for injection .
Transport and Distribution
Dimyristoylphosphatidylcholine, DL- is a phospholipid that can form a micelle with a hydrophobic core to contain lipophilic drugs . This allows the drug to be solubilized and transported in the aqueous environment of the blood or gastrointestinal tract .
Subcellular Localization
It is known that it is used to solubilize drugs for injection .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um die Bildung des gewünschten Phospholipids zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird DL-Dimyristoylphosphatidylcholin unter Verwendung von großtechnischen Veresterungsprozessen hergestellt. Die Produktion beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um eine gleichbleibende Qualität und Ausbeute zu erzielen .
Chemische Reaktionsanalyse
Reaktionstypen
DL-Dimyristoylphosphatidylcholin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind essentiell, um die Eigenschaften der Verbindung zu modifizieren und ihre Funktionalität in verschiedenen Anwendungen zu verbessern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von DL-Dimyristoylphosphatidylcholin verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von DL-Dimyristoylphosphatidylcholin gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen oxidierte Phospholipide erzeugen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Analyse Chemischer Reaktionen
Types of Reactions
DL-dimyristoylphosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions
Common reagents used in the reactions of DL-dimyristoylphosphatidylcholine include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of DL-dimyristoylphosphatidylcholine depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized phospholipids, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
DL-Dimyristoylphosphatidylcholin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Als Phospholipid bildet DL-Dimyristoylphosphatidylcholin Mizellen mit einem hydrophoben Kern, der lipophile Arzneimittel enthalten kann . Der hydrophile Außenbereich der Mizelle ermöglicht eine erhöhte Löslichkeit des Arzneimittels in wässrigen Umgebungen wie Blut oder Magen-Darm-Trakt . Dieser Mechanismus verbessert die Bioverfügbarkeit und therapeutische Wirksamkeit der eingekapselten Arzneimittel.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dimyristoylphosphatidylglycerol: Ein weiteres synthetisches Phospholipid, das in ähnlichen Anwendungen eingesetzt wird.
Dipalmitoylphosphatidylcholin: Ein Phospholipid mit längeren Fettsäureketten, das in Präparaten für pulmonale Surfactants verwendet wird.
Distearoylphosphatidylcholin: Ein Phospholipid mit noch längeren Fettsäureketten, das in Liposomformulierungen verwendet wird.
Einzigartigkeit
DL-Dimyristoylphosphatidylcholin ist aufgrund seiner spezifischen Fettsäurezusammensetzung und seiner Fähigkeit, stabile Liposomen und Mizellen zu bilden, einzigartig . Diese Eigenschaft macht es besonders nützlich in Arzneimittelverabreichungssystemen und Membranstudien.
Eigenschaften
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046816 | |
| Record name | DL-Dimyristoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
As a phospholipid, DL-dimyristoylphosphatidylcholine can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hyrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract. | |
| Record name | DL-dimyristoylphosphatidylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
18656-38-7, 13699-48-4 | |
| Record name | Dimyristoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013699484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimyristoylphosphatidylcholine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-dimyristoylphosphatidylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-Dimyristoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMYRISTOYLPHOSPHATIDYLCHOLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U86ZGC74V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















